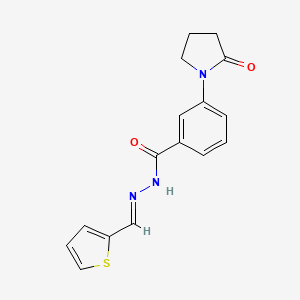

![molecular formula C19H21N3O5S B5505492 N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5505492.png)

N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

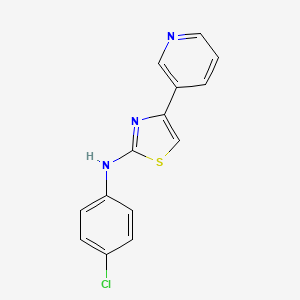

This chemical belongs to a class of compounds with potential relevance in various fields of chemistry and pharmacology due to its complex structure and functional groups. The compound features a quinoxaline derivative, which is a heterocyclic compound, and includes a methanesulfonamide functional group, suggesting a range of chemical and biological activities.

Synthesis Analysis

The synthesis of related quinoxaline derivatives often involves the use of protective groups like methanesulfonyl for phenolic hydroxyl groups, facilitating Friedel–Crafts reactions to yield high-purity products. For instance, efficient syntheses of quinoline derivatives have been reported using the methanesulfonyl group as a protective group, enabling simpler synthetic routes in high yield through novel compound formations (Mizuno et al., 2006).

Molecular Structure Analysis

Structural characterization of similar compounds is typically achieved using techniques like 1H NMR, 13C NMR, IR, and single-crystal X-ray diffraction. For example, the crystal structure of a related compound was determined to belong to the triclinic crystal system, providing insights into the arrangement and interactions within the molecule (Li et al., 2006).

Chemical Reactions and Properties

Compounds with a methanesulfonamide group exhibit a range of chemical reactions, including the ability to undergo electrophilic alkylation and nucleophilic allylation, demonstrating their reactivity and potential for further chemical modifications (Sato et al., 1987).

科学的研究の応用

Synthesis and Characterization

- The synthesis and characterization of compounds bearing methanesulfonyl groups and related structures have been a subject of interest due to their potential applications in medicinal chemistry and materials science. For instance, the synthesis of metabolites of complex quinoline derivatives using methanesulfonyl as a protective group demonstrates the versatility of sulfonamide groups in facilitating chemical transformations and achieving high yields in synthetic chemistry (Mizuno et al., 2006). Similarly, the preparation of bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes showcases the application of methanesulfonyl and related structures in the synthesis of dyes and pigments, indicating their importance in developing materials with specific optical properties (Sarma & Baruah, 2004).

Chemical Reactions and Mechanisms

- Research into the selective hydrolysis of methanesulfonate esters reveals the nuanced chemical behavior of these groups under varying conditions, which is critical for understanding the reactivity and potential applications of complex sulfonamides in pharmaceutical synthesis and drug development (Chan, Cox, & Sinclair, 2008). The study of diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands further illustrates the role of sulfonamide groups in the formation of supramolecular structures, potentially relevant for materials science and nanotechnology applications (Shankar et al., 2011).

特性

IUPAC Name |

N-(4-methoxyphenyl)-N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c1-13(22(28(3,25)26)14-8-10-15(27-2)11-9-14)19(24)21-12-18(23)20-16-6-4-5-7-17(16)21/h4-11,13H,12H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRMETASPPSYME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(=O)NC2=CC=CC=C21)N(C3=CC=C(C=C3)OC)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide](/img/structure/B5505409.png)

![5-[4-(difluoromethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5505416.png)

![3-hydroxy-N'-[(5-nitro-2-thienyl)methylene]-2-naphthohydrazide](/img/structure/B5505429.png)

![7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5505446.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5505472.png)

![2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505489.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(propylthio)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5505494.png)

![N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5505506.png)

![3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5505514.png)